molecular formula C17H17ClFN3O2 B5871222 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine

1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B5871222
M. Wt: 349.8 g/mol
InChI Key: GTWXEUDIFYNRTB-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-nitrophenylmethyl group and a 2-fluorophenyl group

Preparation Methods

The synthesis of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 5-chloro-2-nitrotoluene, is synthesized through the nitration of 5-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group in 5-chloro-2-nitrotoluene is reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Alkylation: The resulting 5-chloro-2-aminotoluene is then alkylated with 2-fluorobenzyl chloride in the presence of a base like potassium carbonate to form the desired piperazine derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine has found applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c18-14-5-6-16(22(23)24)13(11-14)12-20-7-9-21(10-8-20)17-4-2-1-3-15(17)19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWXEUDIFYNRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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